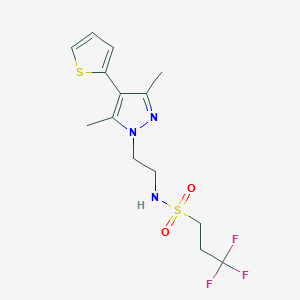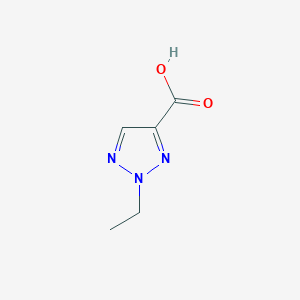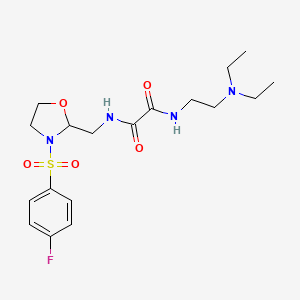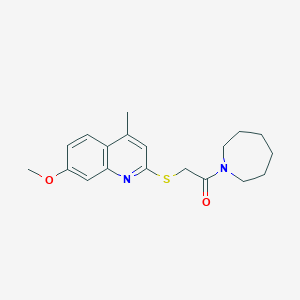
1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). In recent years, there has been a growing interest in the potential therapeutic applications of MAGL inhibitors, and 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone has emerged as a promising candidate for further investigation.
作用机制
The mechanism of action of 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone involves the inhibition of 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone, which is an enzyme that breaks down 2-AG into arachidonic acid and glycerol. By inhibiting 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone, 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone increases the levels of 2-AG in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone are largely mediated by the increase in 2-AG levels. 2-AG is an endocannabinoid that acts as a neurotransmitter in the brain and has been linked to a range of physiological processes, including pain sensation, inflammation, and mood regulation. By increasing the levels of 2-AG, 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone can modulate these processes and potentially have therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone in lab experiments is its potency and selectivity as a 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone inhibitor. This makes it a useful tool for studying the role of 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone and 2-AG in various physiological processes. However, one limitation of using 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone and 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone inhibitors in general. One area of interest is the potential therapeutic applications of 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone inhibitors, particularly in the treatment of pain and inflammation. Another area of interest is the development of more potent and selective 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone inhibitors, which could have even greater therapeutic potential. Additionally, further research is needed to better understand the physiological effects of 2-AG and its role in various physiological processes.
合成方法
The synthesis of 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone involves several steps, including the preparation of intermediate compounds and the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it can be found in the scientific literature.
科学研究应用
1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of 1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone, which leads to an increase in the levels of 2-AG in the brain. This, in turn, has been linked to a range of physiological effects, including pain relief, anti-inflammatory effects, and modulation of anxiety and depression.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-11-18(20-17-12-15(23-2)7-8-16(14)17)24-13-19(22)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRFZDUZBCBAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)
![1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3005087.png)
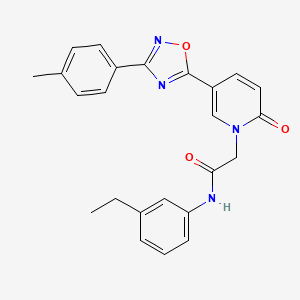
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3005091.png)
![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)
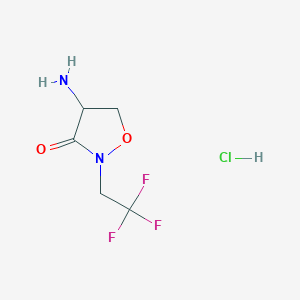
![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)
